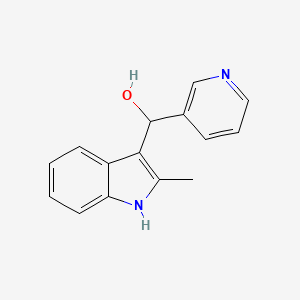

(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-14(12-6-2-3-7-13(12)17-10)15(18)11-5-4-8-16-9-11/h2-9,15,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQZAAWPMOVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol typically involves the reaction of 2-methylindole with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

Substitution: Electrophilic substitution reactions can occur on the indole or pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ethanol or tetrahydrofuran.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential furin inhibitor , which positions it as a candidate for treating fibrotic diseases such as pulmonary fibrosis, renal fibrosis, and skin fibrosis. Furin is an enzyme involved in the processing of various proteins that can lead to pathological conditions when dysregulated. Studies indicate that compounds similar to (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol can inhibit furin activity, thereby offering therapeutic avenues for conditions mediated by this enzyme .

Research has demonstrated that derivatives of indole and pyridine structures exhibit a range of biological activities, including:

Synthesis and Derivatives

The synthesis of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol can be achieved through various chemical reactions, including:

- Friedel-Crafts Hydroxyalkylation : This method allows for the introduction of hydroxymethyl groups onto indole frameworks, creating derivatives that may possess enhanced biological activities .

- Knoevenagel Condensation : This reaction facilitates the formation of indole-based scaffolds that can be further modified to yield compounds with diverse pharmacological properties .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol:

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol with analogs based on molecular features, synthesis, and inferred properties.

Functional Group Variations

Key Observations:

- Methanol vs. Ketone: The methanol derivative exhibits higher polarity due to the -OH group, enhancing aqueous solubility compared to the methanone analog .

- Schiff Bases: Compounds like N-[(5-chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a) contain imine linkages, which are prone to hydrolysis but often exhibit antimicrobial properties .

Substituent Effects on Bioactivity

- Amino-Pyridine Methanol Derivatives: 2-(Methylamino)pyridine-3-methanol () includes a methylamino group on the pyridine ring, which may improve binding to biological targets (e.g., enzymes) compared to the unsubstituted pyridine in the target compound.

Biological Activity

The compound (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol is a heterocyclic organic molecule that combines indole and pyridine moieties, which are known for their significant biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol features an indole ring linked to a pyridine ring through a methanol group. This unique arrangement suggests potential interactions with various biological targets.

Synthesis Method:

The synthesis typically involves the reaction of 2-methylindole with pyridine-3-carboxaldehyde under controlled conditions, often utilizing specific solvents and temperatures to achieve the desired product through nucleophilic addition followed by dehydration.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of indole have been shown to possess moderate-to-potent antiproliferative activities against several cancer cell lines such as HeLa, A549, and ECA-109 . The presence of the indole moiety is critical for these effects, suggesting that (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol may also demonstrate similar properties.

Antimicrobial and Antiviral Activity

Compounds containing indole and pyridine rings have been reported to possess antimicrobial and antiviral activities. The mechanisms include inhibition of key enzymes involved in pathogen survival and replication. For example, some derivatives have shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds similar to (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol may exhibit neuroprotective effects. The structural characteristics of indoles often correlate with neuroprotective activities, which could be explored further in drug development targeting neurodegenerative diseases .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various indole derivatives on cancer cell lines. The results indicated that compounds with an indole-pyridine structure demonstrated significant cytotoxicity against HeLa cells, with IC50 values in the micromolar range. This highlights the potential of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol as a lead compound for anticancer drug development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of related compounds. The study utilized agar diffusion methods to assess the effectiveness against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting that (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol could be further evaluated for its pharmacological potential in treating infections .

Research Findings Summary Table

| Compound | Structure Features | Notable Activities |

|---|---|---|

| (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol | Indole linked to pyridine via methanol | Anticancer, antimicrobial |

| 1H-indol-(4-pyridinyl)methanone | Indole linked to pyridine via ketone | Antimicrobial properties |

| 1H-indol-(2-pyridinyl)ethanone | Indole linked to pyridine via ketone | Neuroprotective effects |

Q & A

Q. Table 1: Synthesis Optimization Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | 3-Acetylpyridine, H₂SO₄, reflux | 65–75 | |

| Ketone Reduction | NaBH₄, MeOH, 25°C | 80–85 | |

| Final Purification | Silica gel chromatography (EtOAc/hexane) | 90+ purity |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation and purity assessment:

- ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 7–9 ppm) .

- IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and aromatic C-H bonds .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.1218 for C₁₆H₁₅N₂O) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-O bond ~1.43 Å, pyridine ring planarity) .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

Stability studies should assess:

- pH Sensitivity : Degradation in acidic/basic conditions (e.g., hydrolysis of the methanol group at pH <3 or >10) .

- Thermal Stability : Decomposition above 150°C (TGA/DSC data recommended) .

- Light Exposure : UV-Vis spectroscopy to monitor photodegradation (λmax ~270 nm for indole-pyridine systems) .

Q. Table 2: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| pH 2.0 (24h, 25°C) | 15% degradation | |

| 150°C (1h) | 40% mass loss (TGA) | |

| UV light (48h) | 25% decrease in λmax intensity |

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

SAR strategies include:

- Indole Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) to modulate receptor binding .

- Pyridine Functionalization : Adding morpholine or sulfanyl groups to improve solubility and target affinity .

- Methanol Group Derivatization : Esterification or oxidation to ketone for prodrug development .

Q. Key Findings :

- 5-Chloro derivatives show 2x higher antimicrobial activity compared to methyl analogs .

- Pyridine sulfanyl derivatives exhibit improved inhibition of CYP450 enzymes (IC₅₀ = 1.2 µM) .

Advanced: What computational and experimental approaches elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Predicts binding to targets like aromatase (PDB: 3S7S) or serotonin receptors .

- MD Simulations : Analyzes stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., CYP19A1 inhibition via fluorescence-based assays) .

Q. Table 3: Biological Activity Data

| Target | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|

| CYP19A1 (Aromatase) | Fluorescence | 0.8 µM | |

| 5-HT₂A Receptor | Radioligand binding | 12 nM |

Advanced: How should researchers address contradictions in reported biological or physicochemical data?

Methodological Answer:

- Reproducibility Checks : Validate protocols (e.g., identical HPLC gradients, buffer systems) .

- Crystallographic Validation : Resolve structural ambiguities (e.g., enantiomer-specific activity) .

- Meta-Analysis : Compare datasets across studies using tools like ChemAxon or PubChem .

Advanced: What advanced analytical methods resolve challenges in quantifying the compound in complex matrices?

Methodological Answer:

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/methanol (95:5 v/v) for separation .

- LOQ/LOD : Achieve limits of 0.1 ng/mL via MRM transitions (m/z 265→247) .

- Sample Prep : Solid-phase extraction (C18 cartridges) to remove biological matrix interferents .

Advanced: What in silico and in vivo strategies are recommended for preliminary toxicity evaluation?

Methodological Answer:

- ADMET Prediction : Use SwissADME to assess bioavailability and hepatotoxicity .

- Zebrafish Models : Acute toxicity (LC₅₀) and teratogenicity screening .

- Reactive Metabolite Detection : Trapping studies with glutathione or cyanide .

Q. Table 4: Toxicity Data

| Model | Endpoint | Result | Reference |

|---|---|---|---|

| SwissADME | Hepatotoxicity | Low risk | |

| Zebrafish (96h) | LC₅₀ | 125 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.